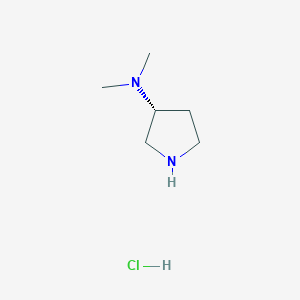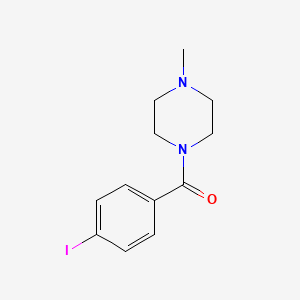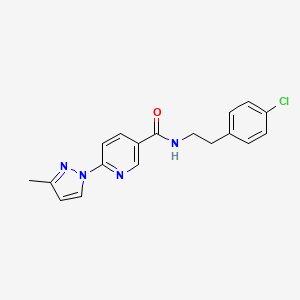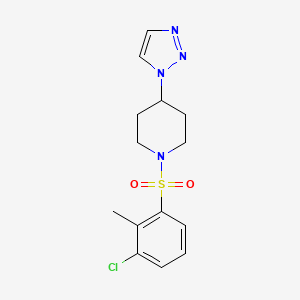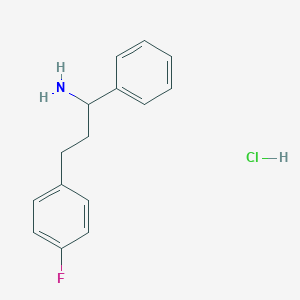
3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride” is an organic compound containing a fluorophenyl group, a phenyl group, and a propan-1-amine group. The presence of these groups suggests that the compound might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show interesting features due to the presence of the fluorophenyl and phenyl groups. These aromatic groups can participate in π-π stacking interactions, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group might be able to act as a nucleophile in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s reactivity and stability .Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Properties
3-(4-Fluorophenyl)-1-phenylpropan-1-amine; hydrochloride has been a subject of interest in the synthesis of chemically novel entities and the study of their molecular properties. For instance, its derivatives have been synthesized and evaluated for their potential as ligands in targeted protein degradation. The modifications of proline, including hydroxylation and fluorination, alter molecular recognition by biological systems, showcasing the compound's significance in medicinal chemistry (Testa et al., 2018).
Histochemical Applications
In histochemistry, derivatives of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine; hydrochloride have been utilized to enhance fluorescence in the detection of certain amines and amino acids. This has allowed for more sensitive and specific detection of these compounds in biological samples, contributing to our understanding of their distribution and function within tissues (Björklund & Stenevi, 1970).
Pharmaceutical Research
In pharmaceutical research, the compound and its derivatives have been explored for their potential therapeutic applications. This includes the synthesis of novel compounds with potential neuroprotective properties for the treatment of conditions like ischemic stroke. The specificity of interaction with biological targets, such as the NMDA receptor, highlights its utility in designing more effective therapeutic agents (Moe et al., 1999).
Analytical Chemistry
The compound has also found applications in analytical chemistry, where it has been used in the development of methods for the gas chromatographic analysis of amine mixtures. This is particularly useful in the quality control and formulation analysis of pharmaceutical products, ensuring the correct dosage and purity of drug formulations (Hishta & Lauback, 1969).
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN.ClH/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13;/h1-7,9-10,15H,8,11,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUMGDLINIFQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

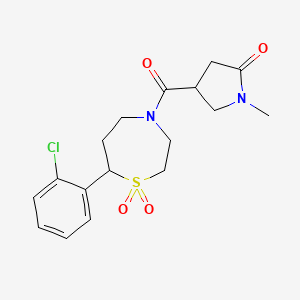
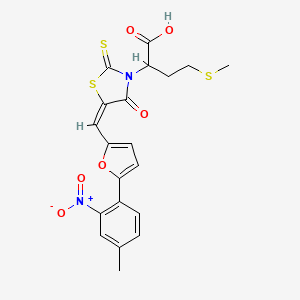
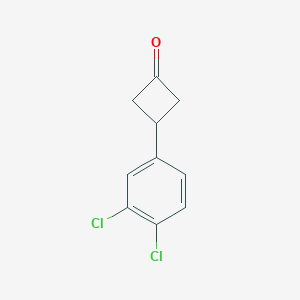
![3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2759679.png)
![N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2759681.png)
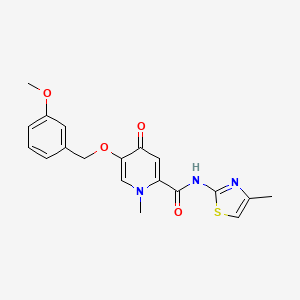
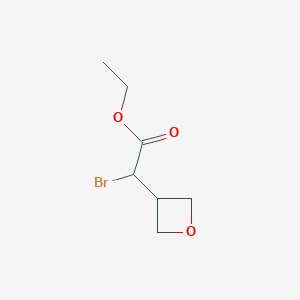
![Methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2759686.png)
![4-(4-fluorobenzyl)-1-[(3-methoxybenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2759687.png)
![3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid](/img/structure/B2759689.png)
